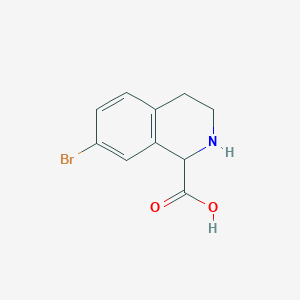

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Beschreibung

Crystallographic Analysis and Stereochemical Configuration

The crystallographic properties of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid reveal significant insights into its three-dimensional molecular arrangement and stereochemical characteristics. The compound crystallizes as a solid with a melting point range of 230-238 degrees Celsius, indicating substantial intermolecular interactions and structural stability. The molecular architecture demonstrates a distorted half-chair conformation for the nitrogen-containing six-membered ring of the tetrahydroisoquinoline unit, which is characteristic of this class of compounds.

Comparative analysis with related tetrahydroisoquinoline derivatives provides valuable insights into conformational preferences. Studies of structurally similar compounds have shown that the six-membered ring typically adopts a distorted half-chair confirmation, with local two-fold axis passing through specific bond midpoints. The asymmetry parameters and puckering parameters for related tetrahydroisoquinoline systems have been documented, with Q values around 0.4840 Angstroms, θ angles of approximately 128.18 degrees, and φ values near 135.6 degrees.

Table 1: Molecular Descriptors and Structural Parameters

The stereochemical configuration at the 1-position represents a critical aspect of the compound's structural identity. Enantioselective synthesis studies of related tetrahydroisoquinoline-1-carboxylic acids have demonstrated the importance of stereochemical control in determining biological activity and chemical reactivity. The absolute configuration can be determined through X-ray diffraction analysis, which has been successfully employed for similar compounds to confirm stereochemical assignments.

Comparative Molecular Architecture with Isoquinoline Derivatives

The molecular architecture of this compound exhibits distinctive structural features when compared to other isoquinoline derivatives. The tetrahydroisoquinoline core structure represents a partially saturated version of the isoquinoline ring system, with the saturation occurring in the nitrogen-containing ring portion. This structural modification significantly impacts the compound's three-dimensional geometry and conformational flexibility compared to fully aromatic isoquinoline systems.

Comparative analysis with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid reveals important structural relationships within this compound family. Both compounds share the fundamental tetrahydroisoquinoline-1-carboxylic acid framework, but differ in their substitution patterns on the aromatic ring. While the 6,7-dimethoxy derivative contains electron-donating methoxy groups, the 7-bromo compound features an electron-withdrawing bromine substituent, leading to different electronic properties and reactivity patterns.

Table 2: Comparative Structural Analysis of Tetrahydroisoquinoline Derivatives

| Compound | Substitution Pattern | Ring Conformation | Key Structural Features |

|---|---|---|---|

| This compound | 7-Br, 1-COOH | Distorted half-chair | Electron-withdrawing bromine |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 6,7-OCH₃, 1-COOH | Distorted half-chair | Electron-donating methoxy groups |

| 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | 6-COOH | Distorted half-chair | Carboxylic acid at different position |

The crystal structure analysis of related fluorinated tetrahydroisoquinoline derivatives provides additional insight into the conformational preferences of this compound class. These studies demonstrate that the piperidine ring portion of the tetrahydroisoquinoline system consistently adopts screw-boat conformations, with specific dihedral angles between aromatic substituents and the core ring system. The methoxyphenyl and phenyl rings in related compounds show inclination angles of approximately 89.85 degrees and 46.62 degrees, respectively, with respect to the mean plane of the isoquinoline ring system.

Hydrogen bonding patterns represent another crucial aspect of the comparative molecular architecture. Crystal structure studies of related compounds reveal that molecules are typically linked by specific hydrogen bonding interactions, including O-H···O hydrogen bonds between carboxylic acid groups and amide oxygen atoms, forming chains that propagate along specific crystallographic axes. These intermolecular interactions significantly influence the solid-state packing and physical properties of the compounds.

Electronic Structure and Substituent Effects of the Bromine Functional Group

The electronic structure of this compound is significantly influenced by the presence of the bromine substituent at the 7-position. Bromine, being a halogen with considerable electronegativity and polarizability, exerts both inductive and mesomeric effects on the aromatic ring system. The electron-withdrawing nature of bromine reduces electron density in the aromatic ring, particularly at positions ortho and para to the substitution site, which can influence the compound's reactivity and stability.

Density functional theory calculations performed on related tetrahydroisoquinoline derivatives provide valuable insights into the electronic structure and molecular orbital characteristics. These computational studies reveal important information about molecular geometry optimization, molecular electrostatic potential maps, and chemical reactivity descriptors. The molecular electrostatic potential analysis helps in understanding the electron distribution and identifying reactive sites within the molecule.

Table 3: Electronic and Chemical Property Comparison

| Property | 7-Bromo derivative | Related compounds | Electronic Effect |

|---|---|---|---|

| Electronegativity influence | High | Variable | Electron-withdrawing |

| Polarizability | High | Moderate to High | Enhanced reactivity |

| Inductive effect | Strong (-I) | Variable | Reduces electron density |

| Mesomeric effect | Weak (+M) | Variable | Partial electron donation |

The bromine substituent's position at the 7-carbon of the tetrahydroisoquinoline ring system places it in a location where it can significantly influence the electronic properties of the entire molecule. Computational studies of similar halogenated compounds have shown that the bromine atom can participate in various intermolecular interactions, including halogen bonding, which can affect crystal packing and molecular recognition properties.

The reactivity patterns of this compound are substantially influenced by the electronic effects of the bromine substituent. The electron-withdrawing nature of bromine makes the aromatic ring less nucleophilic, affecting electrophilic aromatic substitution reactions. Conversely, the bromine atom itself can serve as a leaving group in nucleophilic aromatic substitution reactions, particularly under appropriate reaction conditions.

Molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are influenced by the bromine substitution pattern. These orbital energies directly correlate with the compound's chemical reactivity, particularly in terms of its behavior as either an electron donor or acceptor in chemical reactions. The presence of both the electron-withdrawing bromine group and the carboxylic acid functionality creates a compound with unique electronic characteristics that distinguish it from other tetrahydroisoquinoline derivatives.

Eigenschaften

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-2,5,9,12H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUGWXAJTCNZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696300 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260640-00-3 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

The mode of action of a compound generally involves its interaction with biological targets, leading to changes in cellular processes. For tetrahydroisoquinoline derivatives, the specific mode of action can vary widely depending on the functional groups present in the molecule .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for determining a compound’s bioavailability. These properties can be influenced by various factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors .

The result of a compound’s action can be observed at the molecular and cellular levels, and can include changes in gene expression, protein function, cell signaling, and more .

The action environment refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, presence of other molecules, and more. These factors can influence the compound’s action, efficacy, and stability .

Biologische Aktivität

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula of this compound is C10H10BrNO2, with a molecular weight of approximately 256.1 g/mol. The structure includes a tetrahydroisoquinoline framework, which is known for its interactions with various biological targets, particularly in the nervous system.

The presence of a bromine atom at the 7-position and a carboxylic acid group at the 1-position enhances the compound's reactivity and biological profile. These functional groups can participate in nucleophilic substitution reactions and influence the compound's interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Compounds within the tetrahydroisoquinoline class have been studied for their ability to protect neurons from degeneration. Preliminary studies suggest that this specific compound may modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.

- Anti-inflammatory Properties : There are indications that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.

- Binding Affinity : Interaction studies have shown that it may bind to neurotransmitter receptors such as dopamine and serotonin receptors. This binding profile could elucidate its pharmacological effects and inform drug design aimed at enhancing efficacy while minimizing side effects.

Table 1: Comparison of Biological Activities of THIQ Analogues

While the specific mechanism of action for this compound remains unclear due to a lack of extensive research data, its structural features suggest potential interactions with central nervous system receptors. The bromine and carboxylic acid groups may alter these interactions compared to other THIQ derivatives.

Future Research Directions

Given the promising preliminary data regarding the biological activities of this compound:

- In Vivo Studies : Further investigations should focus on in vivo models to assess neuroprotective effects and anti-inflammatory properties.

- Mechanistic Studies : Detailed studies to elucidate the exact mechanisms by which this compound interacts with neurotransmitter systems are crucial.

- Synthetic Development : Continued development of synthetic routes for producing this compound in sufficient quantities will facilitate comprehensive pharmacological evaluations .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Agents : THIQ is increasingly recognized for its role as an intermediate in the synthesis of novel therapeutic agents. It has been investigated for its potential in treating neurological disorders, including Parkinson's disease and depression. The presence of the bromine atom and carboxylic acid group enhances its interaction with biological targets, making it a valuable candidate for drug design .

Neuropharmacology : Research indicates that THIQ compounds may modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is crucial for developing treatments for mental health conditions .

Biochemical Research

Mechanisms of Action : THIQ has been utilized in studies to understand the mechanisms of action of neurotransmitters. This research aids in unraveling the complexities of brain function and the biochemical pathways involved in mental health disorders .

Oxidative Stress Reduction : Some studies suggest that THIQ may exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This aspect is particularly relevant in neurodegenerative disease research, where oxidative stress plays a significant role.

Organic Synthesis

Building Block : The compound serves as a crucial building block in organic synthesis for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—facilitates the development of new compounds with therapeutic properties .

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts THIQ to quinoline derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Converts bromine to hydrogen, yielding tetrahydroisoquinoline derivatives | Lithium aluminum hydride |

| Substitution | Bromine can be replaced with other functional groups | Nucleophiles like ammonia |

Analytical Chemistry

THIQ is employed in analytical methods for detecting and quantifying isoquinoline derivatives. These methods are essential for quality control in pharmaceutical manufacturing, ensuring that products meet safety and efficacy standards .

Material Science

The compound also finds applications in material science, particularly in developing new polymers with specific properties for use in coatings and adhesives. Its unique chemical structure allows for the creation of materials tailored to particular industrial needs .

Case Studies and Research Findings

Recent literature highlights several studies showcasing the therapeutic potential of THIQ:

- A study published in RSC Advances reviewed various tetrahydroisoquinoline analogs, emphasizing their structural–activity relationships (SAR) and biological activities against cancer cell lines .

- Another investigation focused on synthesizing tetrahydroisoquinoline derivatives that exhibited significant anti-inflammatory and antioxidant activities, indicating their potential as therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

The THIQ scaffold is highly versatile, with substituent modifications significantly influencing physicochemical and biological properties. Below is a comparison of 7-Br-THIQ with key analogs:

Physicochemical Properties

- Solubility : Methoxy-substituted THIQs (e.g., 6,7-dimethoxy) exhibit improved aqueous solubility compared to brominated derivatives, which may require polar aprotic solvents .

- Stability : Brominated THIQs (e.g., 7-Br-THIQ hydrobromide) are hygroscopic and require storage at –20°C , whereas methoxy analogs are stable at room temperature.

Vorbereitungsmethoden

Starting Materials and Reagents

| Compound/Reagent | Role |

|---|---|

| 2-(3-bromophenyl)ethanamine | Key starting amine |

| Glyoxylic acid | Cyclization agent |

| Sulfuric acid | Catalyst |

| Methanol | Solvent |

| Raney nickel | Catalyst for hydrogenation |

| Hydrogen gas | Reducing agent |

| Triethylamine | Base for neutralization |

| Organic solvents (e.g., dichloromethane, tetrahydrofuran) | Reaction media |

Synthetic Steps

Cyclization to form tetrahydroisoquinoline ring:

- 2-(3-bromophenyl)ethanamine reacts with glyoxylic acid in the presence of sulfuric acid as a catalyst.

- This condensation forms the tetrahydroisoquinoline ring with a formic acid substituent at the 1-position.

-

- The intermediate undergoes catalytic hydrogenation using Raney nickel and hydrogen gas.

- This step reduces any unsaturated bonds, ensuring the tetrahydroisoquinoline ring is fully saturated.

Carboxylation and purification:

- The product is neutralized with triethylamine.

- Extraction and recrystallization steps follow to isolate pure this compound.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Sulfuric acid, reflux, methanol solvent | 75-85 | Controlled acid concentration |

| Hydrogenation | Raney nickel catalyst, H2 atmosphere, room temperature | 80-90 | Mild conditions to avoid over-reduction |

| Purification | Neutralization with triethylamine, extraction with organic solvents, recrystallization | >90 | High purity product obtained |

Alternative Methods and Considerations

- Direct bromination of tetrahydroisoquinoline derivatives is less favored due to regioselectivity challenges; hence, starting from bromo-substituted phenyl precursors is preferred.

- Use of methyl chloroformate or similar reagents can be employed to introduce the carboxylate group via carbamate intermediates, followed by hydrolysis to the acid.

- Catalyst choice (e.g., Raney nickel vs. palladium-based catalysts) can affect yield and selectivity.

- Solvent selection impacts reaction rates and product isolation efficiency; tetrahydrofuran and dichloromethane are commonly used.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Starting amine | 2-(3-bromophenyl)ethanamine | Commercially available |

| Cyclization catalyst | Sulfuric acid | 0.5-1.0 equivalents |

| Solvent | Methanol, tetrahydrofuran, dichloromethane | Volume varies per batch |

| Hydrogenation catalyst | Raney nickel | 5-10% weight relative to substrate |

| Hydrogen pressure | Atmospheric to mild pressure | 1-3 atm |

| Reaction temperature | Reflux for cyclization, room temp for hydrogenation | 60-80°C (cyclization), 25°C (hydrogenation) |

| Reaction time | 4-8 hours (cyclization), 2-6 hours (hydrogenation) | Dependent on scale |

| Product purity | After recrystallization | >98% by HPLC |

Research Findings and Optimization Insights

- The regioselective introduction of the bromine atom at the 7-position is best achieved by starting from appropriately substituted phenyl precursors rather than post-cyclization bromination to avoid side reactions.

- The use of glyoxylic acid in acidic medium efficiently promotes cyclization to the tetrahydroisoquinoline ring with the carboxylic acid group at the 1-position.

- Raney nickel catalyst provides a cost-effective and selective hydrogenation step, preserving the bromine substituent.

- Neutralization with triethylamine improves extraction efficiency and product stability.

- Recrystallization from suitable solvents yields a high-purity product suitable for pharmaceutical applications.

Q & A

Basic: What are the standard synthetic routes for 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

The compound is typically synthesized via multi-step protocols involving cyclization, halogenation, and carboxylation. For example:

- Step 1 : Cyclization of precursor amines with brominated intermediates under acidic conditions.

- Step 2 : Bromination at the 7-position using reagents like N-bromosuccinimide (NBS) in a solvent such as dichloromethane.

- Step 3 : Carboxylation via carbon dioxide insertion or oxidation of a methyl group using KMnO₄ or CrO₃.

Characterization often employs ¹H/¹³C NMR to confirm regioselectivity and purity .

Advanced: How can reaction yields be optimized in multi-step syntheses of this compound?

Yield optimization requires:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in heterogeneous systems .

- Temperature control : Low-temperature bromination (−10°C to 0°C) minimizes side reactions.

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves intermediates.

Reported yields range from 45–68%, with variability attributed to bromide precursor reactivity .

Basic: Which spectroscopic and analytical methods validate the structure of this compound?

- ¹H/¹³C NMR : Key for confirming bromine substitution (δ 7.2–7.5 ppm for aromatic protons) and carboxylate integration (δ 170–175 ppm for carbonyl carbons) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 256.099) .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., analogs in ) .

Advanced: How do computational methods streamline the design of novel tetrahydroisoquinoline derivatives?

- Reaction path search : Quantum chemical calculations (DFT) predict transition states and intermediates for bromination and carboxylation steps .

- Machine learning : Trains models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) .

- Feedback loops : Experimental data refine computational parameters, reducing trial-and-error approaches .

Advanced: How should researchers resolve contradictions in reported physicochemical data for analogs?

Discrepancies in melting points or NMR shifts often arise from:

- Polymorphism : Different crystalline forms (e.g., hydrochloride vs. free base) alter melting points .

- Solvent effects : NMR chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆) .

- Impurity profiles : Trace solvents or byproducts skew data; use HPLC-MS for purity validation .

Basic: What solvent systems are optimal for synthesizing this compound?

- Polar aprotic solvents : DMF or DMSO enhance solubility of intermediates during cyclization.

- Halogenated solvents : Dichloromethane or chloroform stabilize brominated intermediates.

- Aqueous workup : Ethanol/water mixtures precipitate crude products for easier isolation .

Advanced: What role do protecting groups play in the synthesis of this compound?

- Boc (tert-butoxycarbonyl) : Protects amines during bromination, preventing undesired quaternization .

- Esterification : Methyl/ethyl esters stabilize the carboxylic acid during harsh reactions (e.g., bromination), with subsequent hydrolysis .

- Deprotection : HCl in dioxane cleaves Boc groups without degrading the tetrahydroisoquinoline core .

Advanced: How is the bioactivity of this compound evaluated against structural analogs?

- Metal complexation : Potentiometric titration and calorimetry assess binding affinity to metal ions (e.g., Cu²⁺), relevant for antimicrobial studies .

- Enzymatic assays : Measure inhibition of bacterial DNA gyrase (fluoroquinolone-like activity) .

- SAR studies : Compare bromine-substituted analogs (e.g., 5-Bromo vs. 7-Bromo derivatives) for activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.